

A Technical Guide to m-PEG5-SH for Advanced Bioconjugation in Research

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Compound of Interest		
Compound Name:	m-PEG5-SH	
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This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of methoxy-polyethylene glycol-thiol with five ethylene glycol units (**m-PEG5-SH**). This heterobifunctional linker is a critical tool in modern bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Core Concepts and Applications

m-PEG5-SH is a versatile molecule featuring a methoxy-capped polyethylene glycol (PEG) chain and a terminal thiol (-SH) group. The PEG component imparts hydrophilicity, which can enhance the solubility and pharmacokinetic properties of the resulting bioconjugate.[1][2] The thiol group provides a reactive handle for selective conjugation to various substrates, most commonly maleimides, through a stable thioether bond.[3][4] This specific reactivity makes **m-PEG5-SH** an ideal linker for attaching small molecule drugs, peptides, or other biomolecules to proteins, such as antibodies.[5][6]

The defined length of the PEG5 chain offers precise control over the spacing between the conjugated molecules, a crucial factor in optimizing the biological activity and stability of complex bioconjugates like PROTACs and ADCs.[1] In PROTACs, the linker's length and flexibility are critical for facilitating the formation of a stable ternary complex between the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein.[7][8][9][10]

Commercial Suppliers and Product Specifications







A variety of commercial suppliers offer **m-PEG5-SH** for research purposes. The following table summarizes the key quantitative data for **m-PEG5-SH** and its derivatives from prominent suppliers.



Supplier	Product Name	Catalog Number	Molecul ar Formula	Molecul ar Weight (g/mol)	Purity	CAS Number	Storage Conditi ons
MedChe mExpres s	m-PEG5- SH	HY- 133272	C11H24 O5S	268.37	Not specified	524030- 00-0	-20°C, protect from light
Santa Cruz Biotechn ology	m-PEG5- thiol	sc- 214433	C11H24 O5S	268.37	Not specified	Not specified	Not specified
Immuno mart	m-PEG5- SH	T15900	C11H24 O5S	Not specified	Not specified	524030- 00-0	-20°C
AxisPhar m	m-PEG5- thiol	Not specified	C11H24 O5S	Not specified	≥95%	524030- 00-0	Not specified
BroadPh arm	m-PEG5- alcohol	BP- 22068	C11H24 O6	252.3	98%	23778- 52-1	-20°C
BroadPh arm	m-PEG5- acid	BP- 20455	C12H24 O7	280.3	98%	81836- 43-3	-20°C
BroadPh arm	m-PEG5- amine	BP- 22075	C11H25 NO5	251.3	98%	5498-83- 9	-20°C
BroadPh arm	m-PEG5- NHS ester	BP- 20458	C16H27 NO9	377.4	98%	874208- 94-3	-20°C
BroadPh arm	m-PEG5- bromide	BP- 22780	C11H23 BrO5	315.2	98%	854601- 80-2	-20°C
BroadPh arm	m-PEG5- Tos	BP- 20628	C16H26 O7S	362.4	98%	62921- 76-0	-20°C
BroadPh arm	m-PEG5- sulfonic acid	BP- 22871	C11H24 O8S	316.4	98%	1807505- 35-6	-20°C



Experimental Protocols

Protocol 1: Conjugation of m-PEG5-SH to a Maleimide-Activated Protein

This protocol describes a general procedure for conjugating **m-PEG5-SH** to a protein that has been functionalized with a maleimide group.

Materials:

- Maleimide-activated protein in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH
 6.5-7.5)
- m-PEG5-SH
- Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
- Reaction buffer: PBS, pH 6.5-7.5, degassed and purged with nitrogen or argon
- Quenching reagent: N-ethylmaleimide or L-cysteine
- Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

- Preparation of m-PEG5-SH Solution: Dissolve m-PEG5-SH in DMSO or DMF to a final concentration of 10-50 mM.
- Reaction Setup: In a reaction vessel, add the maleimide-activated protein solution.
- Initiation of Conjugation: Add a 5- to 20-fold molar excess of the m-PEG5-SH solution to the
 protein solution. The reaction should be performed under an inert atmosphere (nitrogen or
 argon) to prevent oxidation of the thiol group.
- Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C overnight.



- Quenching: Quench any unreacted maleimide groups by adding a 2-fold molar excess of Nethylmaleimide or L-cysteine relative to the initial amount of maleimide-activated protein.
 Incubate for 15-30 minutes at room temperature.
- Purification: Remove excess unconjugated m-PEG5-SH and quenching reagent by SEC or dialysis against a suitable buffer.
- Characterization: Analyze the resulting conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of labeling.

Protocol 2: Synthesis of a PROTAC using m-PEG5-SH

This protocol outlines a representative synthesis of a PROTAC molecule where **m-PEG5-SH** is used to link a target protein-binding ligand (functionalized with a maleimide) and an E3 ligase ligand (functionalized with a reactive group for the thiol).

Materials:

- Target protein binder with a maleimide group
- E3 ligase ligand with a suitable reactive group (e.g., an alkyl halide)
- m-PEG5-SH
- Aprotic solvent (e.g., DMF, DMSO)
- Base (e.g., diisopropylethylamine DIPEA)
- Purification system: High-performance liquid chromatography (HPLC)

Procedure:

Reaction of E3 Ligase Ligand with m-PEG5-SH: In a reaction flask, dissolve the E3 ligase
ligand and a slight molar excess of m-PEG5-SH in an aprotic solvent. Add DIPEA to facilitate
the reaction. Stir the mixture at room temperature until the reaction is complete, as
monitored by thin-layer chromatography (TLC) or LC-MS.



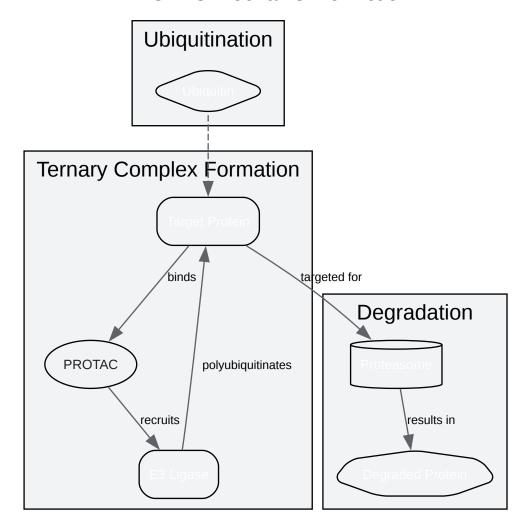
- Purification of the Intermediate: Purify the resulting E3 ligase ligand-PEG5-SH intermediate by HPLC.
- Conjugation to Target Protein Binder: Dissolve the purified intermediate and a molar equivalent of the maleimide-functionalized target protein binder in a suitable buffer (e.g., PBS, pH 7.0).
- Incubation: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by LC-MS.
- Final Purification: Purify the final PROTAC conjugate by preparative HPLC.
- Characterization: Confirm the identity and purity of the PROTAC by high-resolution mass spectrometry and NMR spectroscopy.

Visualizations of Key Processes

The following diagrams illustrate the fundamental concepts and workflows associated with the use of **m-PEG5-SH** in bioconjugation.

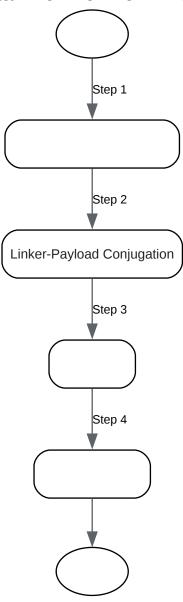


PROTAC Mechanism of Action



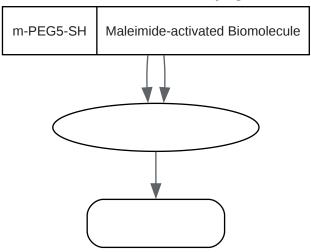


Experimental Workflow for ADC Synthesis





Thiol-Maleimide Conjugation



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